molecular formula C8H7BrN2 B383368 2-Bromo-4,6-dimethyl-nicotinonitrile CAS No. 610279-99-7

2-Bromo-4,6-dimethyl-nicotinonitrile

Cat. No.: B383368
CAS No.: 610279-99-7
M. Wt: 211.06g/mol
InChI Key: BBLLODYBGYVNTH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethyl-nicotinonitrile is a heterocyclic organic compound that features a bromine atom, two methyl groups, and a nitrile group attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile typically involves the bromination of 4,6-dimethylpyridine-3-carbonitrile. One common method includes treating 4,6-dimethylpyridine-3-carbonitrile with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethyl-nicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or cyanide ions.

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium cyanide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of pyridine amines.

Scientific Research Applications

2-Bromo-4,6-dimethyl-nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar structure but lacks the bromine atom.

    2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile: Contains chlorine atoms instead of bromine.

Uniqueness

2-Bromo-4,6-dimethyl-nicotinonitrile is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLLODYBGYVNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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